molecular formula C17H22N6O2 B2988593 N-cyclohexyl-2-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-1-hydrazinecarboxamide CAS No. 477864-45-2

N-cyclohexyl-2-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-1-hydrazinecarboxamide

Cat. No.: B2988593
CAS No.: 477864-45-2
M. Wt: 342.403
InChI Key: PPXYGIAAUQTCCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-1-hydrazinecarboxamide (CAS 477864-45-2) is a chemical compound supplied for research and development purposes. With a molecular formula of C17H22N6O2 and a molecular weight of 342.40 g/mol, this compound features a hydrazinecarboxamide core, a scaffold increasingly recognized in medicinal chemistry for its versatility as a building block for potential antimicrobial agents . Researchers are exploring this class of compounds for its interaction with biological targets, which may be valuable in addressing critical health challenges such as rising drug resistance . The structure includes a cyclohexyl group and a hybrid heteroaromatic system, which may contribute to its physicochemical properties and binding characteristics. This product is intended for laboratory research use only and is not intended for human or animal use. Proper safety protocols should be followed during handling, and it is recommended to store the product at -20°C for long-term stability .

Properties

IUPAC Name

1-cyclohexyl-3-[[1-(6-methylpyridin-2-yl)imidazole-4-carbonyl]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2/c1-12-6-5-9-15(19-12)23-10-14(18-11-23)16(24)21-22-17(25)20-13-7-3-2-4-8-13/h5-6,9-11,13H,2-4,7-8H2,1H3,(H,21,24)(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXYGIAAUQTCCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)NNC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-Cyclohexyl-2-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-1-hydrazinecarboxamide, with the molecular formula C17H22N6O2C_{17}H_{22}N_{6}O_{2} and CAS number 477864-45-2, is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Weight : 342.40 g/mol
  • Molecular Structure : The compound features a hydrazinecarboxamide moiety linked to a cyclohexyl group and an imidazole-pyridine derivative, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that hydrazine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains. In vitro assays demonstrated that certain hydrazine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, with IC50 values ranging from 15.0 to 42.9 µM depending on the specific structure and substituents present .

Urease Inhibition

Hydrazine derivatives have also been evaluated for their urease inhibitory activity. In a study involving dihydropyrimidine-based hydrazine derivatives, it was found that the presence of specific functional groups significantly enhanced urease inhibition, suggesting that similar mechanisms might be applicable to this compound . The structure-activity relationship indicated that the hydrazine moiety plays a crucial role in binding to the enzyme's active site.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including urease and potentially others involved in metabolic pathways.
  • Receptor Binding : Its structural components suggest potential interactions with specific receptors or enzymes in microbial cells, leading to altered metabolic processes.

Case Studies

A notable study focused on the synthesis and evaluation of hydrazine derivatives revealed that compounds with similar structural features to this compound exhibited selective cytotoxicity against cancer cell lines while showing minimal toxicity towards normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Hydrazine AAntimicrobial15.0 - 42.9
Hydrazine BUrease Inhibition14.63 - 29.42
Hydrazine CCytotoxicity (Cancer)>241

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Differences
N-cyclohexyl-2-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-1-hydrazinecarboxamide C₁₇H₂₂N₆O₂ 342.40 Cyclohexyl, 6-methyl-2-pyridinyl-imidazole Carboxamide (C=O)
N-(4-Chlorophenyl)-2-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-1-hydrazinecarbothioamide C₁₇H₁₆ClN₆OS 390.87 4-Chlorophenyl, 6-methyl-2-pyridinyl-imidazole Carbothioamide (C=S)
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide C₂₀H₁₆ClN₅O₃ 409.83 Benzodioxol, 2-chlorophenyl Imine (C=N) configuration confirmed via X-ray

Implications of Substituent Modifications

  • Cyclohexyl vs.
  • Carboxamide vs. Carbothioamide : The substitution of oxygen with sulfur in the carbothioamide analog may increase thiol-mediated interactions in biological systems, though at the cost of reduced hydrogen-bonding capacity .
  • Benzodioxol vs.

Q & A

Q. What synthetic routes are recommended for synthesizing N-cyclohexyl-2-{[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]carbonyl}-1-hydrazinecarboxamide?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Imidazole Core Formation : Utilize palladium-catalyzed hydrogenation or Raney nickel to avoid dehalogenation (e.g., for aryl-substituted intermediates) .

Hydrazinecarboxamide Linkage : React the imidazole-carbonyl intermediate with cyclohexyl hydrazine under alkaline conditions (NaOH/EtOH) to form the hydrazinecarboxamide moiety.

Cyclization : Optimize cyclization using solvents like ethanol/water mixtures and bases such as NaOH (2 equiv) at 45°C to achieve high yields (88%) .
Key Intermediates : 4-formylimidazoles and Schiff bases are critical precursors .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • LC-MS : Monitor reaction progress and intermediate purity (e.g., detect hydrodechlorination byproducts during hydrogenation) .
  • NMR (¹H/¹³C) : Confirm regiochemistry of substituents, particularly the pyridinyl and cyclohexyl groups. For example, ¹H NMR can resolve imidazole proton splitting patterns .
  • Elemental Analysis : Validate purity by comparing calculated vs. experimental C/H/N percentages (e.g., ±0.3% deviation) .

Q. How can researchers screen the compound’s biological activity in preliminary assays?

  • Methodological Answer :
  • Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 50–200 µg/mL, referencing protocols for structurally related imidazole derivatives .
  • Cytotoxicity : Evaluate via MTT assays on mammalian cell lines (e.g., HEK-293) to establish IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like dehalogenated intermediates?

  • Methodological Answer :
  • Catalyst Selection : Replace Pd/C with Raney nickel during hydrogenation to suppress aryl chloride dehalogenation (yield improvement from <50% to 92%) .
  • Temperature Control : Maintain 45°C during cyclization; lower temperatures (25°C) reduce yields by 30–40% due to incomplete dehydration .
  • Solvent Effects : Ethanol/water mixtures enhance intermediate solubility vs. pure ethanol, reducing side reactions .

Q. How should researchers resolve contradictions between spectral data and expected yields?

  • Methodological Answer :
  • LC-MS Analysis : Identify unexpected byproducts (e.g., N-(1-amino-3-oxoprop-1-en-2-yl)benzamide in ) .
  • Isolation Techniques : Use preparative HPLC to separate isomers (e.g., regioisomeric imidazoles) and re-analyze via NMR .
  • Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values to confirm substituent positions .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting pharmacological activity?

  • Methodological Answer :
  • Derivatization : Synthesize analogues with modified pyridinyl (e.g., 4-fluoro, 4-bromo) or cyclohexyl groups (e.g., spirocyclic variants) to assess steric/electronic effects .
  • Docking Studies : Use molecular modeling (e.g., AutoDock Vina) to predict binding to targets like histamine receptors, referencing benzimidazole-based ligands .
  • Pharmacokinetic Profiling : Evaluate metabolic stability via microsomal assays (e.g., human liver microsomes) and logP measurements (HPLC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.